Potassium L-glutamate

Sodium Reduction Food Science Public Health Nutrition

Potassium L-glutamate (CAS 24595-14-0) is a non-sodium L-glutamate salt delivering pure umami without sodium, enabling 46% sodium reduction in food formulations. Unlike KCl, it eliminates bitter/metallic off-notes for superior palatability. For biomedical protocols, its defined ionic composition ensures buffer fidelity—critical in cardiomyocyte isolation (120 mM). Choose this compound when cation specificity determines sensory discrimination, dietary potassium supplementation, or experimental reproducibility.

Molecular Formula C5H7K2NO4
Molecular Weight 223.31 g/mol
CAS No. 24595-14-0
Cat. No. B1596567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium L-glutamate
CAS24595-14-0
SynonymsAluminum L Glutamate
Aluminum L-Glutamate
D Glutamate
D-Glutamate
Glutamate
Glutamate, Potassium
Glutamic Acid
Glutamic Acid, (D)-Isomer
L Glutamate
L Glutamic Acid
L-Glutamate
L-Glutamate, Aluminum
L-Glutamic Acid
Potassium Glutamate
Molecular FormulaC5H7K2NO4
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])C(C(=O)O)N.[K+]
InChIInChI=1S/C5H9NO4.2K/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m0../s1
InChIKeyWDRWZVWLVBXVOI-QTNFYWBSSA-L
Commercial & Availability
Standard Pack Sizes2 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water;  practically insoluble in ethanol or ethe

Potassium L-Glutamate (CAS 24595-14-0): Product Overview and Scientific Baseline for Procurement


Potassium L-glutamate (CAS 24595-14-0), also known as monopotassium glutamate (MPG), is the potassium salt of L-glutamic acid [1]. It belongs to the class of glutamate-based food additives, assigned the E number E622, and is structurally and functionally analogous to monosodium glutamate (MSG, E621) [1]. As a flavor enhancer, it imparts the umami (savory) taste characteristic of free L-glutamate [1]. In pharmaceutical research, it serves as a potassium ion source and a key component in buffers, such as the cytosolic buffer for cardiomyocyte isolation [2]. Its procurement is often driven by the need for a non-sodium source of L-glutamate for applications ranging from low-sodium food formulation to specific biomedical protocols.

Why Substituting Potassium L-Glutamate with Other Glutamate Salts or Potassium Sources Introduces Functional and Analytical Risks


While all glutamate salts (E620-625) deliver the umami taste, their distinct cations confer unique physicochemical, sensory, and physiological properties that preclude simple interchange [1]. Substituting potassium glutamate with sodium glutamate (MSG) directly undermines sodium-reduction strategies. Conversely, replacing it with potassium chloride (KCl) as a salt substitute can introduce bitterness and metallic off-notes, compromising palatability [2]. Furthermore, research indicates that the cation significantly influences taste discrimination and neural responses [3], meaning a substitution alters the sensory profile. For biomedical applications, the specific ionic composition is critical; substituting potassium glutamate with a different salt in a buffer system can disrupt cellular ion homeostasis and experimental reproducibility. Therefore, a generic substitution fails to meet both targeted nutritional and precise technical specifications.

Quantitative Evidence Guide for Potassium L-Glutamate: Differentiated Performance Data for Scientific and Procurement Decisions


Sodium Reduction Efficacy: Potassium L-Glutamate vs. Sodium Glutamate (MSG) in Dietary Intervention

A dietary intervention study demonstrates that L-glutamate-rich seasonings, which include potassium glutamate, facilitate a significant reduction in sodium intake. In a cross-over study, participants with normal free L-glutamate intake achieved a 46% reduction in sodium excretion from baseline after 6 weeks (6,107 mg/d vs. 3,277 mg/d), compared to a 22% reduction in the low L-glutamate group [1]. This indicates the superior sodium-lowering potential of L-glutamate-rich seasonings over a standard low-sodium diet without such seasonings. Potassium L-glutamate is a key component of these seasonings and directly contrasts with sodium glutamate (MSG), which would increase, not decrease, dietary sodium load.

Sodium Reduction Food Science Public Health Nutrition

Cation-Specific Taste Discrimination: Potassium Glutamate (MPG) vs. Sodium Glutamate (MSG)

The cation in a glutamate salt is not inert; it fundamentally alters taste perception. A rat model showed that animals conditioned to avoid MSG did not avoid MPG, and vice versa, indicating they perceive them as distinct taste qualities [1]. Electrophysiological data corroborate this, showing that the chorda tympani nerve response to 0.1 M MSG was larger than that to 0.1 M MPG, which elicited the smallest response among the three glutamate compounds tested [1]. This provides a mechanistic basis for why potassium glutamate cannot be simply substituted for sodium glutamate without altering a product's sensory profile.

Sensory Science Neurobiology Flavor Chemistry

Regulatory and Safety Profile: Potassium Glutamate (E622) vs. Sodium Glutamate (E621) as Food Additives

The EFSA has evaluated all glutamate salts (E620-625) as a group and established a group Acceptable Daily Intake (ADI) of 30 mg/kg body weight per day, expressed as glutamic acid, based on a NOAEL of 3,200 mg/kg bw/day for MSG [1]. This indicates that from a toxicological perspective, potassium glutamate (E622) and sodium glutamate (E621) are considered equivalent in terms of the glutamate anion's safety [1]. This regulatory equivalence simplifies procurement and safety assessment for food applications, as the established ADI applies directly.

Food Safety Regulatory Science Toxicology

Cellular Buffer Application: Potassium Glutamate vs. Alternative Potassium Salts in Cell Biology Protocols

Potassium L-glutamate is a specified component in established biomedical protocols, differentiating it from other potassium salts like potassium chloride. In a method for generating plasma membrane sheets, the cytosolic buffer formulation explicitly requires 120 mM potassium glutamate and 20 mM potassium chloride [1]. The choice of potassium glutamate over using a higher concentration of KCl is deliberate, as it helps maintain physiological ionic conditions and acts as a permeant anion to balance osmolarity without disrupting cellular processes. Substitution with other potassium salts would alter the buffer's ionic composition and could affect experimental outcomes.

Cell Biology Biochemistry Experimental Protocols

Optimal Application Scenarios for Potassium L-Glutamate Based on Evidence-Based Differentiation


Low-Sodium and Heart-Healthy Food Formulation

Potassium L-glutamate is the preferred choice for developing low-sodium, umami-rich food products. Its use supports a dietary strategy that has been shown to achieve a 46% reduction in sodium excretion when L-glutamate-rich seasonings are consumed [1]. This makes it ideal for reformulating soups, sauces, snacks, and processed meats for consumers seeking to manage blood pressure or reduce cardiovascular risk without sacrificing flavor.

Sensory-Specific Umami Delivery in Research and Product Development

When a research protocol or product development requires a pure umami stimulus that is not confounded by the salty taste of sodium, potassium L-glutamate is the appropriate selection. Animal studies confirm that it elicits a distinct neural response and taste perception compared to MSG [2]. This ensures that sensory studies can isolate the umami response, and that food products can deliver a clean umami note with a minimized salty aftertaste.

Potassium Supplementation Strategies with Enhanced Palatability

For applications aiming to increase dietary potassium intake, such as in medical foods or supplements for individuals with hypokalemia, potassium L-glutamate offers a palatable alternative to the often bitter and metallic taste of potassium chloride [3]. By providing a functional anion that contributes a desirable umami flavor, it improves patient compliance and product acceptability compared to other potassium salts.

Standardized Biomedical Buffer Systems

In cell biology and biochemistry laboratories, potassium L-glutamate is an essential component in specific buffer formulations. As established in protocols for generating plasma membrane sheets, it is used at a defined concentration (e.g., 120 mM) to maintain osmotic balance and ionic conditions critical for experimental reproducibility [4]. Its use ensures adherence to validated methods, reducing variability in sensitive cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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